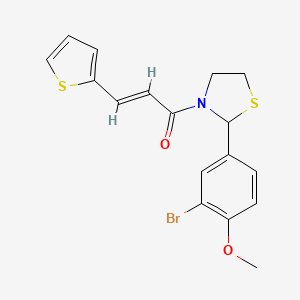

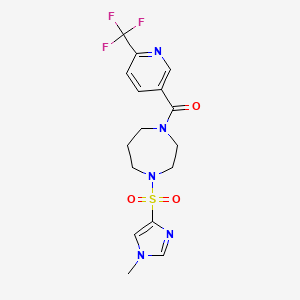

![molecular formula C17H14ClN5O2S B2879662 2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1428358-47-7](/img/structure/B2879662.png)

2-(7-chloro-5-oxo-[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of quinazolinone, which is a type of heterocyclic compound. Quinazolinones and their derivatives have been studied for their potential medicinal properties .

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of anthranilic acid derivatives with isocyanates, though the exact method can vary depending on the specific substituents present .Molecular Structure Analysis

The molecule contains a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. It also has a triazolo ring attached to the quinazolinone core, and an acetamide group attached to the other side of the molecule .Chemical Reactions Analysis

As a quinazolinone derivative, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, aromatic rings, and the overall size and shape of the molecule would influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique

Synthesis and Pharmacological Potential

Triazoloquinazoline derivatives have been synthesized and investigated for their potential pharmacological properties. Studies have focused on developing these compounds as new classes of H1-antihistaminic agents. These agents are significant for their potential to protect against histamine-induced bronchospasm with minimal sedative effects compared to existing medications, suggesting their utility in treating allergic reactions without causing significant drowsiness.

- H1-Antihistaminic Activity : Various studies have synthesized and tested triazoloquinazoline derivatives for in vivo H1-antihistaminic activity, showing significant protection against histamine-induced bronchospasm in guinea pigs. Some compounds emerged as more potent than the reference standard chlorpheniramine maleate, with minimal sedative effects, highlighting their potential as lead compounds for developing new classes of H1-antihistamines (Alagarsamy et al., 2009).

Cytotoxicity and Anticancer Activity

Research has also explored the anticancer and antibacterial activities of triazoloquinazoline derivatives. These studies indicate that certain compounds exhibit selective cytotoxicity against cancer cell lines and possess antibacterial properties, suggesting their potential application in cancer therapy and infection control.

- Anticancer and Antibacterial Properties : Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have shown in vitro anticancer and antibacterial activity. Some compounds were particularly effective against non-small cell lung and CNS cancer cell lines, indicating their potential as anticancer agents (Berest et al., 2011).

Insecticidal Properties

Additionally, the synthesis of heterocycles incorporating thiadiazole moieties, related to the triazoloquinazoline structure, has been investigated for their insecticidal activities against agricultural pests. This suggests potential applications in developing new insecticides.

- Insecticidal Assessment : Some heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated for their effectiveness against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications (Fadda et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(7-chloro-5-oxotriazolo[1,5-a]quinazolin-4-yl)-N-(2-thiophen-2-ylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2S/c18-11-3-4-14-13(8-11)17(25)22(16-9-20-21-23(14)16)10-15(24)19-6-5-12-2-1-7-26-12/h1-4,7-9H,5-6,10H2,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJPRRSPYSFTKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)CN2C3=CN=NN3C4=C(C2=O)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(tert-butylsulfonyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2879579.png)

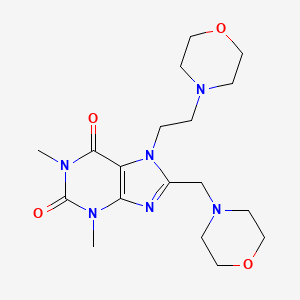

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2879580.png)

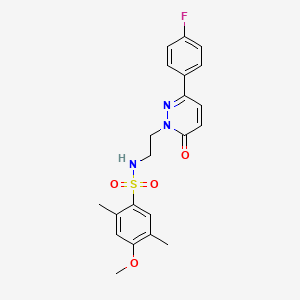

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2879586.png)

![3,3-Diphenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2879589.png)

![2-(4-methoxybenzamido)-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2879593.png)

![1-[4-(2-bromoacetyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B2879599.png)

![Methyl 2-[4-[7-[(2,4-dichlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2879601.png)